

physical and chemical characteristics of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde

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Compound of Interest

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde

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An In-Depth Technical Guide to 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of **4-(1,2,4-Oxadiazol-3-yl)benzaldehyde**. This compound, featuring a benzaldehyde moiety attached to a 1,2,4-oxadiazole ring, serves as a valuable building block in medicinal chemistry and materials science. This document consolidates available data on its properties, synthesis, and potential applications, offering a foundational resource for researchers in drug discovery and organic synthesis.

Core Chemical and Physical Characteristics

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde is a solid, aromatic compound. While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from available data and the characteristics of its constituent functional groups.

Table 1: Physical and Chemical Properties of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde



Property	Value	Source/Notes
Molecular Formula	C ₉ H ₆ N ₂ O ₂	[Calculated]
Molecular Weight	174.16 g/mol	[Calculated]
CAS Number	545424-41-7	[1]
Appearance	Solid (predicted)	Based on related structures
Melting Point	Data not available	
Boiling Point	Data not available	_
Solubility	Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.	Inferred from structure

Spectroscopic and Structural Data

The structural integrity of **4-(1,2,4-Oxadiazol-3-yl)benzaldehyde** is confirmed through various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectral data provide insight into the chemical environment of the protons and carbons in the molecule.

Table 2: Predicted ¹H NMR Spectral Data



Chemical Shift (δ) ppm	Multiplicity	Assignment
9.9 - 10.1	Singlet	Aldehydic proton (-CHO)
8.2 - 8.4	Multiplet	Aromatic protons (ortho to - CHO)
7.9 - 8.1	Multiplet	Aromatic protons (ortho to oxadiazole)
~9.0	Singlet	Oxadiazole proton

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~192	Aldehydic carbon (C=O)
~168	Oxadiazole carbon (C-3)
~158	Oxadiazole carbon (C-5)
128 - 138	Aromatic carbons

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aldehyde and oxadiazole functionalities.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration
~1700	Aldehyde	C=O stretch
2820, 2720	Aldehyde	C-H stretch
1600-1400	Aromatic/Oxadiazole	C=C and C=N stretching
~1100	Oxadiazole	C-O-C stretch



Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 174.16.

Crystallographic Data

X-ray crystallography data indicates that **4-(1,2,4-Oxadiazol-3-yl)benzaldehyde** has a planar molecular geometry. This planarity arises from the conjugation between the benzene ring and the 1,2,4-oxadiazole ring.[2] Key bond lengths are reported as C1-N1: 1.3099(14) Å, C1-N2: 1.3847(12) Å, N1-O1: 1.4217(11) Å, and C12-O2 (aldehyde carbonyl): 1.2039(14) Å.[2] The C9-C12-O2 bond angle is approximately 124.87(11)°.[2]

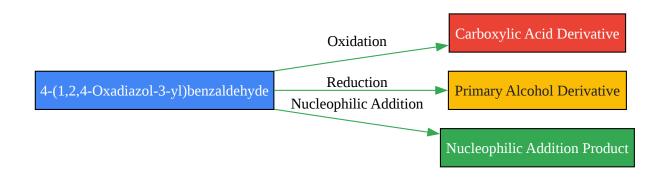
Chemical Reactivity and Synthesis

The presence of both an aldehyde and an oxadiazole ring imparts a versatile reactivity profile to the molecule.

Key Chemical Reactions

- Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using standard oxidizing agents.
- Reduction: The aldehyde can be reduced to a primary alcohol.
- Nucleophilic Addition: The aldehyde carbonyl is susceptible to nucleophilic attack, allowing for the formation of a wide range of derivatives.
- Aromatic Substitution: The benzaldehyde ring can undergo electrophilic aromatic substitution reactions, with the substitution pattern influenced by the directing effects of the aldehyde and oxadiazole groups.





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Figure 1: Key chemical transformations of **4-(1,2,4-Oxadiazol-3-yl)benzaldehyde**.

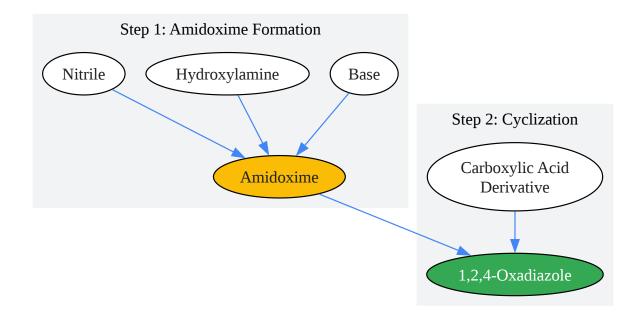
Experimental Protocol: Synthesis of 1,2,4-Oxadiazoles

While a specific, detailed protocol for **4-(1,2,4-Oxadiazol-3-yl)benzaldehyde** is not readily available in the literature, a general and widely used method for the synthesis of **3,5-** disubstituted **1,2,4-oxadiazoles** involves the cyclization of an amidoxime with a carboxylic acid derivative.

General Procedure:

- Amidoxime Formation: A nitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent (e.g., ethanol/water). The reaction mixture is typically stirred at room temperature or heated to reflux.
- Cyclization: The resulting amidoxime is then reacted with a carboxylic acid, acid chloride, or ester. This step often requires a dehydrating agent or is carried out at elevated temperatures.





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Figure 2: General synthetic workflow for 1,2,4-oxadiazole synthesis.

Biological Activity and Potential Applications

The 1,2,4-oxadiazole scaffold is a well-established pharmacophore in drug discovery, known to impart a range of biological activities.

Pharmacological Profile

Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide spectrum of pharmacological activities, including:

- Antimicrobial: Activity against various bacterial and fungal strains.
- Anticancer: Cytotoxic effects against several cancer cell lines.
- Anti-inflammatory: Inhibition of inflammatory pathways.
- Enzyme Inhibition: Specific inhibition of various enzymes is a key mechanism for many oxadiazole-containing drugs.

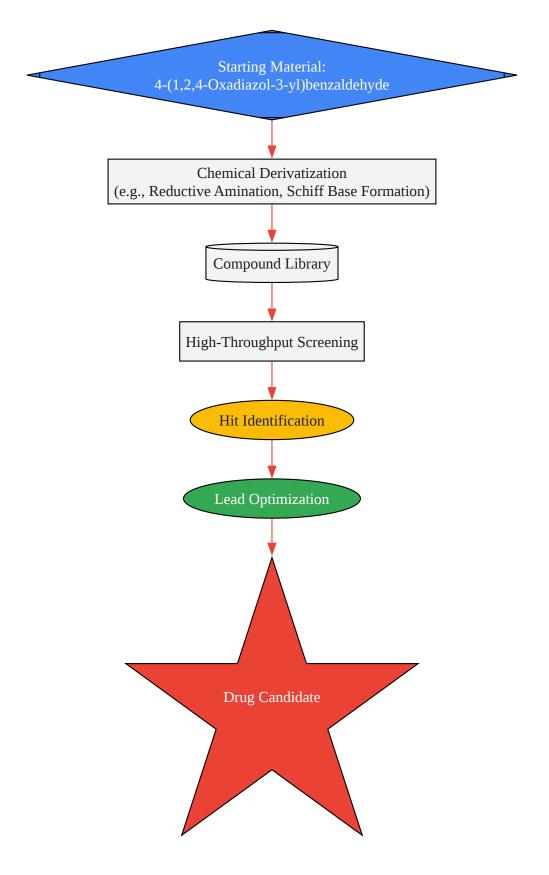


The specific biological activity and mechanism of action for **4-(1,2,4-Oxadiazol-3-yl)benzaldehyde** have not been fully elucidated in publicly available literature.[2] However, its structural motifs suggest it could be a valuable intermediate for the synthesis of novel therapeutic agents.

Role in Drug Development

The aldehyde group provides a reactive handle for the synthesis of a diverse library of compounds through reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases. This allows for the exploration of a wide chemical space in the search for new drug candidates. The oxadiazole ring can act as a bioisostere for ester and amide groups, potentially improving metabolic stability and pharmacokinetic properties.





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Figure 3: Logical workflow for the use of **4-(1,2,4-Oxadiazol-3-yl)benzaldehyde** in drug discovery.

Safety and Handling

As with any chemical reagent, **4-(1,2,4-Oxadiazol-3-yl)benzaldehyde** should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde is a compound of significant interest due to its versatile chemical reactivity and the established pharmacological importance of the 1,2,4-oxadiazole core. While specific experimental data for this molecule is limited, this guide provides a comprehensive summary of its known and predicted properties. Further research to fully characterize its physical properties, optimize its synthesis, and explore its biological activities is warranted and will undoubtedly contribute to the fields of medicinal chemistry and materials science.

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References

- 1. 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde | C9H6N2O2 | CID 22630945 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde | 545424-41-7 | Benchchem [benchchem.com]
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